
6-Chloro-5-phenylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-phenylpyridine-2-carbonitrile is an organic compound with the molecular formula C12H7ClN2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a chloro substituent at the sixth position, a phenyl group at the fifth position, and a cyano group at the second position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-phenylpyridine-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and benzaldehyde.
Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The reaction proceeds through a nucleophilic aromatic substitution (S_NAr) mechanism, where the cyano group is introduced via a cyanation reaction using a reagent like copper(I) cyanide (CuCN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyanation step, ensuring high selectivity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst, converting the cyano group to an amine.
Substitution: Electrophilic aromatic substitution (EAS) reactions can occur at the phenyl ring, allowing for further functionalization with groups like nitro (NO2) or alkyl ® groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or H2 with Pd/C.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 6-Chloro-5-phenylpyridine-2-amine.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Biological Probes: Utilized in the design of molecular probes for studying biological pathways.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 6-Chloro-5-phenylpyridine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The chloro and cyano groups enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
6-Chloropyridine-2-carbonitrile: Lacks the phenyl group, resulting in different reactivity and applications.
5-Phenylpyridine-2-carbonitrile: Lacks the chloro substituent, affecting its chemical properties and biological activity.
Uniqueness: 6-Chloro-5-phenylpyridine-2-carbonitrile is unique due to the combined presence of chloro, phenyl, and cyano groups, which confer distinct electronic and steric properties. This combination enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery.
Eigenschaften
Molekularformel |
C12H7ClN2 |
|---|---|
Molekulargewicht |
214.65 g/mol |
IUPAC-Name |
6-chloro-5-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C12H7ClN2/c13-12-11(7-6-10(8-14)15-12)9-4-2-1-3-5-9/h1-7H |
InChI-Schlüssel |
JHWASOVTQSOXEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)


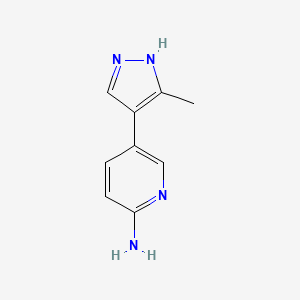
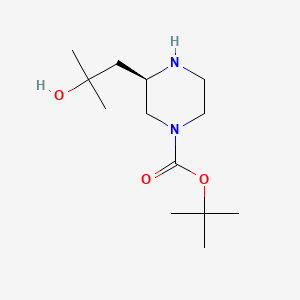

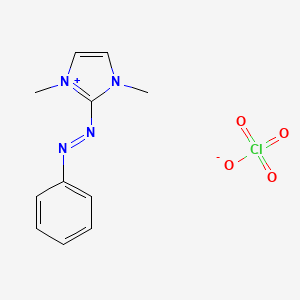
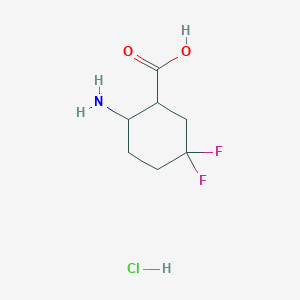
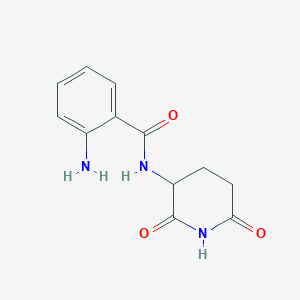
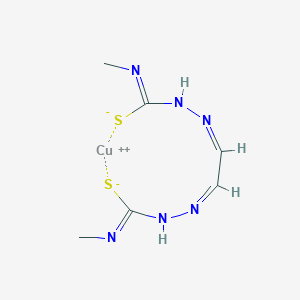
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
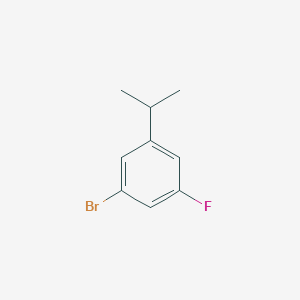
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)

